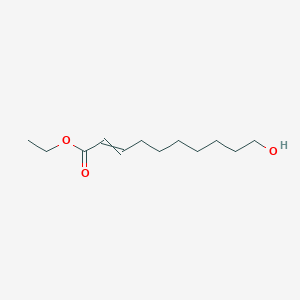

Ethyl 10-hydroxydec-2-enoate

Description

Properties

IUPAC Name |

ethyl 10-hydroxydec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWVYZGTGDBYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60853054 | |

| Record name | Ethyl 10-hydroxydec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57221-93-9 | |

| Record name | Ethyl 10-hydroxydec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 10-hydroxydec-2-enoate, a derivative of 10-hydroxy-2-decenoic acid (10-HDA), is recognized for its diverse biological activities, particularly in health and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is primarily derived from royal jelly, a substance produced by honeybees that has been shown to possess numerous health benefits. The compound exhibits various biological properties, including antitumor , anti-inflammatory , antioxidant , and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the antitumor effects of 10-HDA on various cancer cell lines. For instance:

- Cell Lines Tested :

- Colon cancer cells

- A549 human lung cancer cells

- SU-DHL-2 lymphoma cells

The inhibitory concentration (IC50) values for SU-DHL-2 cells were determined to be approximately 496.8 μg/mL after a 24-hour incubation period, indicating significant cytotoxicity at relatively high concentrations .

Table 1: Antitumor Effects of this compound

| Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|

| SU-DHL-2 | 496.8 | Significant cytotoxicity observed |

| A549 | ~1000 | Lower specificity compared to tumor cells |

| Normal Human Fibroblasts | >1000 | No cytotoxicity at tested concentrations |

Antioxidant Activity

10-HDA has been shown to scavenge hydroxyl free radicals effectively. In one study, it demonstrated a scavenging rate exceeding 20% at a concentration of 2% (g/ml), which contributed to enhanced cell viability in vascular smooth muscle cells subjected to oxidative stress .

Anti-inflammatory Effects

The compound has been observed to reduce inflammatory markers and enhance the production of protective proteins in cells exposed to inflammatory stimuli. It also plays a role in protecting against oxidative damage by modulating cellular pathways involved in inflammation and stress response .

- Free Radical Scavenging : this compound neutralizes reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage.

- Protein Expression Modulation : Proteomic analyses revealed that treatment with 10-HDA led to significant changes in protein expression related to metabolism and cellular repair mechanisms .

- Gene Regulation : The compound downregulates genes associated with inflammation and upregulates those involved in cell survival and metabolism, suggesting a multifaceted mechanism of action .

Study on Lifespan Extension in Caenorhabditis elegans

A notable study demonstrated that dietary supplementation with 10-HDA extended the lifespan of C. elegans independent of insulin-like signaling pathways. This suggests potential applications for longevity and metabolic health .

Antimicrobial Properties

In research focusing on Staphylococcus aureus, 10-HDA was found to inhibit biofilm formation and reduce hemolytic activity, indicating its potential as a natural antimicrobial agent .

Scientific Research Applications

Biological Activities

10-HDA exhibits a range of biological activities, including:

- Antioxidant Properties : Research indicates that 10-HDA can scavenge hydroxyl free radicals (- OH), which are highly reactive and can cause cellular damage. A study demonstrated that 10-HDA significantly enhanced the viability of vascular smooth muscle cells (VSMCs) exposed to oxidative stress by reducing malondialdehyde production and increasing glutathione levels, thereby protecting against oxidative damage .

- Anti-inflammatory Effects : 10-HDA has shown potential in mitigating inflammatory responses. Its ability to modulate immune responses suggests applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has been reported to possess antibacterial properties, making it a candidate for use in food preservation and as an additive in health products .

Nutritional Applications

Research has indicated that 10-HDA may play a role in enhancing health through dietary supplementation:

- Lifespan Extension : In studies involving Caenorhabditis elegans, 10-HDA was found to extend lifespan through mechanisms independent of insulin-like signaling pathways. This suggests its potential as a dietary supplement for promoting longevity .

- Cellular Health : The cytoprotective effects of 10-HDA against oxidative stress highlight its potential use in nutritional formulations aimed at improving cellular health and longevity .

Cosmetic Applications

The cosmetic industry is increasingly interested in the properties of 10-HDA:

- Skin Health : Due to its antioxidant and anti-inflammatory properties, 10-HDA is being explored for use in skincare products aimed at reducing signs of aging and promoting skin repair . Studies have shown that it can enhance collagen production in dermal fibroblasts, which is crucial for maintaining skin elasticity and appearance .

Case Study 1: Vascular Health

A study investigated the effects of 10-HDA on VSMCs subjected to oxidative stress. The results showed that treatment with 10-HDA led to increased cell viability and reduced oxidative damage markers, indicating its potential as a therapeutic agent for vascular health maintenance .

| Parameter | Control Group | 10-HDA Treatment |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| Malondialdehyde Production (µM) | 30 | 15 |

| Glutathione Levels (µM) | 5 | 20 |

Case Study 2: Lifespan Extension in C. elegans

In a lifespan study using C. elegans, researchers found that exposure to 10-HDA significantly increased the mean lifespan of the organisms compared to controls.

| Genotype | Treatment | Mean Lifespan (days) | % Change |

|---|---|---|---|

| N2 | Control | 34.8 | - |

| N2 | 10-HDA (25 µM) | 38.7 | +11 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with ethyl 10-hydroxydec-2-enoate, enabling comparisons of reactivity, stability, and bioactivity:

Table 1: Structural and Functional Comparison

Key Observations

Ester vs. Carboxylic Acid Functionality: this compound and its acid form differ in pharmacokinetics. Esters generally exhibit higher lipophilicity, enhancing tissue penetration but requiring hydrolysis for activation . In contrast, 11-hydroxyundec-9-enoic acid (Compound 6) was synthesized via Jones oxidation of its ester analog (Compound 5), emphasizing the reversibility of ester-acid interconversion .

Double Bond Position and Reactivity: The α,β-unsaturated system in this compound may confer electrophilic reactivity, enabling Michael addition or polymerization, whereas isolated double bonds (e.g., Compound 5) are less reactive .

Synthetic Accessibility: Ethyl 11-hydroxyundec-9-enoate (Compound 5) was synthesized via tetrahydropyran (THP) deprotection under acidic conditions, a milder method compared to the harsh Jones reagent used for its oxidation to Compound 6 . No direct synthesis data exist for this compound in the evidence, but analogous esterification or enzymatic routes are plausible.

Biological Implications: 10-Hydroxydec-2-enoic acid, the parent acid of this compound, is a known antimicrobial agent in royal jelly . Esterification could modulate its bioavailability or toxicity.

Preparation Methods

Selective Oxidation of 1,8-Octanediol to 8-Hydroxyoctanal

A key challenge in the synthesis is the selective oxidation of one terminal hydroxyl group of 1,8-octanediol to an aldehyde without overoxidation or affecting the other hydroxyl group.

Method from Patent CN103159617A:

- 1,8-octanediol is adsorbed onto a sodium bisulfite-silica gel composite (NaHSO4·SiO2) prepared by mixing sodium bisulfate with 200-mesh silica gel and drying at 160°C.

- The mixture is suspended in dichloromethane and stirred at room temperature for 6 hours.

- This system selectively oxidizes 1,8-octanediol to 8-hydroxyoctanal with high selectivity and yield.

- The molar ratio of NaHSO4 to silica gel is optimized between 2-5 mmol/g, and the molar ratio of 1,8-octanediol to NaHSO4·SiO2 is maintained at 6-8:1.

- The solvent to substrate volume/mass ratio is 5-10:1.

This method is noted for mild conditions, ease of purification, environmental friendliness, and suitability for scale-up industrial production.

Wittig Reaction to Form Ethyl 10-hydroxydec-2-enoate

Following the oxidation, the aldehyde intermediate undergoes a Wittig reaction with an ethyl phosphorane reagent to form the α,β-unsaturated ester.

One-Pot Tandem Oxidation-Wittig Process (Heppell et al., 2018):

- Reactants: 1,8-octanediol (2.00 g, 13.68 mmol), (Ethoxycarbonylmethylene)triphenylphosphorane (5.96 g, 17.10 mmol), activated manganese dioxide (MnO2, 11.89 g, 136.77 mmol), and dichloromethane (100 mL).

- Procedure: The mixture is stirred under nitrogen for 10 minutes and then refluxed under nitrogen atmosphere for 48 hours.

- MnO2 acts as the oxidant converting 1,8-octanediol to 8-hydroxyoctanal in situ, which immediately reacts with the Wittig reagent to form the ethyl ester.

- After reaction completion, MnO2 is filtered off, and the filtrate is treated to remove triphenylphosphine oxide by precipitation and filtration.

- Purification by flash chromatography yields (E:Z)-10-hydroxy-2-decenoic acid ethyl ester with a 77% yield.

- The product is predominantly the E-isomer (90:10 E:Z ratio).

| Parameter | Value |

|---|---|

| Yield | 77% |

| IR Peaks (cm⁻¹) | 3358 (OH), 1718 (C=O), 1653 (C=C) |

| ¹H NMR (CDCl3, δ ppm) | 1.29 (t, 3H, ethyl CH3), 5.81 (td, 1H, alkene H), 6.96 (td, 1H, alkene H) |

| ¹³C NMR (CDCl3, δ ppm) | 14.3 (ethyl CH3), 166.9 (C=O) |

This one-pot method streamlines the synthesis, reducing purification steps and improving overall efficiency.

Hydrolysis to 10-hydroxydec-2-enoic Acid (Optional Step)

The ethyl ester can be hydrolyzed to the free acid if desired:

- Conditions: Heating the ester with 1 M sodium hydroxide in ethanol at 100°C for 20 minutes.

- Acidification with concentrated HCl to pH ~2.

- Extraction with diethyl ether, drying, and solvent removal yields the acid.

- Recrystallization from diethyl ether/n-hexane affords the acid with >99% E-isomer purity and 71% overall yield from ester.

This step is straightforward and yields a pure product suitable for biological applications.

Comparative Summary of Preparation Methods

Research Findings and Practical Considerations

- The use of activated manganese dioxide in the one-pot process enables simultaneous oxidation and olefination, reducing reaction time and handling.

- The NaHSO4·SiO2 oxidation system offers a mild and environmentally benign alternative to traditional oxidants, avoiding heavy metals.

- The Wittig reagent (Ethoxycarbonylmethylene)triphenylphosphorane is commercially available and effective in forming the α,β-unsaturated ester with high stereoselectivity.

- Purification techniques such as flash chromatography and recrystallization are essential to achieve high purity and isomeric selectivity.

- The overall synthetic route is amenable to scale-up due to mild conditions, readily available reagents, and relatively high yields.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Ethyl 10-hydroxydec-2-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, catalyst loading, and solvent polarity. For example, esterification efficiency can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation. Yield maximization often involves iterative adjustments to reactant stoichiometry and reaction time, with purity assessed via high-performance liquid chromatography (HPLC) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry, while infrared (IR) spectroscopy verifies hydroxyl and ester carbonyl stretches. For crystallographic confirmation, single-crystal X-ray diffraction (SXRD) using programs like SHELXL refines atomic positions and thermal parameters. Crystallization conditions (e.g., solvent polarity, temperature gradients) must be optimized to obtain diffraction-quality crystals .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for high sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) to remove interfering biomolecules. Calibration curves using deuterated internal standards (e.g., d₃-Ethyl 10-hydroxydec-2-enoate) improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational chemistry predictions (e.g., DFT calculations) and experimental data for this compound’s conformational stability?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in density functional theory (DFT). To address this, perform solvent-phase DFT simulations (e.g., using COSMO-RS) and validate against experimental NMR coupling constants or SXRD-derived torsion angles. Statistical tools like root-mean-square deviation (RMSD) analysis quantify alignment between theoretical and empirical data .

Q. What experimental design strategies mitigate confounding variables in studying this compound’s bioactivity across cell lines?

- Methodological Answer : Use a factorial design to isolate variables such as cell permeability, metabolic degradation, and solvent cytotoxicity (e.g., ethanol vs. DMSO controls). Include negative controls (vehicle-only) and positive controls (known bioactive analogs). High-content screening (HCS) with automated image analysis reduces observer bias, while dose-response curves (IC₅₀/EC₅₀) quantify potency variations .

Q. How should researchers analyze contradictory data on this compound’s pH-dependent stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under controlled pH (1–14) and temperature (4–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS to identify hydrolysis products (e.g., dec-2-enoic acid). Use Arrhenius plots to extrapolate shelf-life under standard conditions. Conflicting results may arise from buffer interactions (e.g., phosphate vs. citrate), necessitating buffer-compatibility assays .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Adopt standardized reporting templates for synthetic procedures (e.g., reaction time, purification steps) and characterization data (e.g., NMR shifts, HPLC retention times). Share raw diffraction data (CIF files) and computational input files (e.g., Gaussian .gjf) via repositories like Zenodo. Cross-validate results through round-robin trials involving independent labs .

Q. How can researchers leverage crystallographic software (SHELX suite) to resolve disorder or twinning in this compound’s crystal structure?

- Methodological Answer : In SHELXL, use PART and SUMP commands to model disordered atoms. For twinned crystals, apply the TWIN and BASF instructions to refine twin laws and scale factors. Validate refinement quality via R-factor convergence, difference density maps, and the Hirshfeld surface analysis to ensure no residual electron density exceeds 0.5 eÅ⁻³ .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.